Product packaging for (2-Chlorophenoxy)trimethylsilane(Cat. No.:CAS No. 17881-65-1)

(2-Chlorophenoxy)trimethylsilane

Cat. No.: B099773
CAS No.: 17881-65-1
M. Wt: 200.73 g/mol
InChI Key: NZLHRQHCIXYIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Chlorophenoxy)trimethylsilane is a organosilicon compound that serves as a versatile reagent and protected intermediate in synthetic organic chemistry. Its structure, featuring a phenoxy group tethered to a trimethylsilyl group, makes it valuable for various research applications. It functions as a key synthetic precursor in the development of novel silicon-based pharmaceutical compounds; for instance, it has been utilized in the synthesis of silafibrate, a siliconized analog of the lipid-regulating drug clofibrate . In this context, the compound acts as a protected form of a chlorophenol, enabling further functionalization through reactions such as the Wurtz-Fittig type coupling to form new carbon-silicon bonds . Furthermore, related chlorophenoxy silanes are recognized in chemical research for their role as hard-base traps in complex reaction systems, where they can help preserve other sensitive functional groups like trimethylsilyl (TMS) ethers during chemical transformations . Researchers value this compound for its utility in constructing complex molecular architectures and exploring the biological activity of organosilicon molecules. This product is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClOSi B099773 (2-Chlorophenoxy)trimethylsilane CAS No. 17881-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLHRQHCIXYIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346920
Record name (2-Chlorophenoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17881-65-1
Record name (2-Chlorophenoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chlorophenoxy)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

The Ascending Role of Aryloxysilanes in Synthesis

Aryloxysilanes, in general, serve as crucial intermediates and reagents in organic chemistry. Their utility stems from the tunable reactivity of the silicon-oxygen bond, which can be selectively cleaved under specific conditions. This characteristic allows them to function as robust protecting groups for phenols, shielding the hydroxyl functionality from a wide range of reaction conditions to which it would otherwise be sensitive. doi.organalis.com.my The formation of the silyl (B83357) ether from a phenol (B47542) is a common strategy to temporarily mask its acidic proton and nucleophilic character, enabling transformations elsewhere in the molecule. doi.orgresearchgate.net

Beyond their role as protecting groups, aryloxysilanes are increasingly utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.combldpharm.com The silicon-containing moiety can act as a stable surrogate for more reactive organometallic species, offering advantages in terms of handling, stability, and functional group tolerance. bldpharm.com

Structural and Chemical Profile of 2 Chlorophenoxy Trimethylsilane

(2-Chlorophenoxy)trimethylsilane is structurally classified as a substituted aryloxysilane. It consists of a trimethylsilyl (B98337) group (Si(CH₃)₃) bonded to the oxygen atom of a 2-chlorophenol (B165306) moiety. The presence of the chlorine atom at the ortho position of the aromatic ring introduces electronic and steric influences that modulate the reactivity of the molecule compared to unsubstituted phenoxytrimethylsilane.

The general chemical properties of this compound are dictated by the nature of the silicon-oxygen-carbon linkage. The Si-O bond is susceptible to cleavage by various reagents, including fluoride (B91410) ions and acids, which allows for the facile deprotection to regenerate the parent 2-chlorophenol. This reactivity is a cornerstone of its application as a protecting group.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 17881-65-1
Molecular Formula C₉H₁₃ClOSi
Molecular Weight 200.73 g/mol
Boiling Point 85-87 °C at 10 mmHg
Density 1.038 g/mL at 25 °C

This table contains data sourced from publicly available chemical databases.

Current Research Directions and Future Potential

Direct Silylation Approaches from 2-Chlorophenol (B165306) Precursors

Direct silylation methods involve the direct reaction of a 2-chlorophenol precursor with a silylating agent. These approaches are often straightforward and form the basis of many synthetic procedures for aryloxysilanes.

The most common and direct route to this compound is the condensation reaction of 2-chlorophenol with a trimethylsilyl (B98337) halide, typically trimethylchlorosilane (TMCS). This reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. researchgate.net Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270), which are added in at least a stoichiometric amount. researchgate.net

The mechanism involves the deprotonation of the acidic phenolic hydroxyl group by the base, creating a 2-chlorophenoxide anion. This potent nucleophile then attacks the electrophilic silicon atom of the trimethylsilyl halide, displacing the halide ion and forming the desired Si-O bond. The choice of solvent and reaction conditions can be optimized to improve yield and facilitate product isolation.

Reaction Scheme: 2-Cl-C₆H₄OH + (CH₃)₃SiCl + Base → 2-Cl-C₆H₄OSi(CH₃)₃ + Base·HCl

Transsilylation offers an alternative pathway where a trimethylsilyl group is transferred from a more reactive or "activated" organosilane donor to the 2-chlorophenol. This method can be advantageous when the direct use of trimethylsilyl halides is problematic or when milder conditions are required.

Activated organosilanes such as allyltrimethylsilane (B147118) can serve as silyl group donors. chemicalbook.com The reaction with allyltrimethylsilane often requires catalytic activation, for instance, by a Brønsted acid, which protonates the allyl group, facilitating its departure and the subsequent silylation of the phenol. researchgate.net Another class of potent silylating agents includes silylamides like hexamethyldisilazane (B44280) (HMDS) and bis(trimethylsilyl)acetamide (BSA), which react with phenols to yield the silyl ether and a neutral amide or ammonia (B1221849) byproduct. researchgate.net These reactions can sometimes be driven to completion by the removal of the volatile byproduct. researchgate.net

Table 1: Comparison of Common Silylating Agents for Phenols

Silylating AgentFormulaByproductTypical Conditions
Trimethylchlorosilane(CH₃)₃SiClHClRequires base (e.g., pyridine, Et₃N)
Hexamethyldisilazane (HMDS)((CH₃)₃Si)₂NHNH₃Neat or with solvent, often requires catalyst
Bis(trimethylsilyl)acetamide (BSA)CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃N-(trimethylsilyl)acetamideMild, often no catalyst needed
AllyltrimethylsilaneCH₂=CHCH₂Si(CH₃)₃PropeneRequires catalytic activation (e.g., acid) chemicalbook.comresearchgate.net

Catalytic Pathways for Aryloxysilane Formation Applicable to this compound

Catalytic methods provide more efficient and atom-economical routes to aryloxysilanes. By employing a catalyst, the reactivity of the silylating agent can be enhanced, allowing for milder reaction conditions and broader substrate scope.

Both Lewis and Brønsted acids can effectively catalyze the silylation of phenols. A notable example is the use of a heterogeneous catalyst system composed of phosphorus pentoxide on alumina (B75360) (P₂O₅/Al₂O₃) for the silylation of alcohols and phenols with hexamethyldisilazane (HMDS). chemicalbook.comresearchgate.net In this solvent-free method, the solid acid catalyst activates the HMDS, facilitating the transfer of a trimethylsilyl group to the phenol. chemicalbook.com The catalyst is easily separated from the reaction mixture by filtration, simplifying purification. chemicalbook.com

Brønsted acids like triflic acid can activate hydrosilanes, and in some contexts, promote silylation reactions. researchgate.net While strong Brønsted acids can also promote the reverse reaction (protodesilylation), their catalytic use in C-H silylation suggests their potential for activating silicon electrophiles under controlled conditions. researchgate.net Similarly, specific Brønsted acids have been used to catalyze the asymmetric silylation of diols using allylsilanes, highlighting their role in activating the Si-C bond for cleavage and subsequent Si-O bond formation. researchgate.net

Base-promoted pathways are fundamental to the synthesis of this compound. As mentioned, stoichiometric amounts of bases like pyridine or triethylamine are used to drive the reaction with trimethylsilyl halides to completion. researchgate.net Pyridine can act not only as an acid scavenger but also as a nucleophilic catalyst by forming a highly reactive N-trimethylsilylpyridinium intermediate.

An alternative and highly effective base-promoted method involves the pre-formation of the sodium salt of 2-chlorophenol by treating it with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). The resulting sodium 2-chlorophenoxide is a much stronger nucleophile than the neutral phenol. Its subsequent reaction with trimethylchlorosilane proceeds rapidly and often quantitatively to afford the desired silyl ether in a manner analogous to the Williamson ether synthesis.

Table 2: Overview of Catalytic Systems for Phenol Silylation

Catalyst TypeExampleSilylating AgentMechanism
Heterogeneous AcidP₂O₅/Al₂O₃HMDSActivation of Si-N bond on the acidic catalyst surface. chemicalbook.comcapes.gov.br
Brønsted AcidChiral Phosphoric AcidAllyltrimethylsilaneActivation of the allyl group for departure. researchgate.netmpg.de
Lewis AcidBorane CatalystsDihydrosilanesActivation of Si-H bond for Friedel-Crafts type reactions. rsc.org
Base PromotionPyridineTMCSActs as both acid scavenger and nucleophilic catalyst. researchgate.net
Pre-formed AlkoxideSodium HydrideTMCSFormation of a highly nucleophilic phenoxide anion.

Novel Synthetic Routes to Si-Oaryl Bond Formation

Research into silicon chemistry continues to produce novel methods for constructing Si-Oaryl bonds, often focusing on improved efficiency, milder conditions, and unique reactivity patterns. One innovative approach involves catalyst-free silylation. For instance, the silylation of alcohols and phenols with HMDS has been successfully achieved without any catalyst by using nitromethane (B149229) as the solvent at room temperature. rsc.org This method provides excellent yields in short reaction times, avoiding the need for a catalyst and simplifying the workup procedure. rsc.org

More sophisticated strategies in organometallic chemistry have introduced catalytic C-H functionalization as an indirect route to functionalized aryloxysilanes. For example, iridium- and rhodium-catalyzed reductive ortho-C–H silylation of phenols has been developed using a temporary acetal (B89532) directing group. nih.gov While this method produces a different constitutional isomer (a 2-silylphenol derivative), the underlying principles of catalytic Si-H activation and directed bond formation represent the frontier of modern synthetic methodology applicable to the broader class of silylated aromatics. nih.gov These advanced routes highlight a shift towards highly selective, atom-economical transformations that expand the toolkit for preparing complex organosilicon compounds. nih.govacs.org

Chemical Transformations Involving the Trimethylsilyl Ether Moiety

The trimethylsilyl ether group serves primarily as a protecting group for the phenolic hydroxyl function. Its reactivity is centered on the selective cleavage of the silicon-oxygen bond, which can be accomplished under various conditions to unmask the phenol for further reactions.

The Si-O bond in this compound is susceptible to cleavage by both acidic and nucleophilic reagents. The choice of reagent allows for controlled deprotection, often with high selectivity, even in the presence of other functional groups.

Fluoride-Based Reagents: Fluoride (B91410) ions have a high affinity for silicon, making them highly effective for cleaving Si-O bonds. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used in anhydrous organic solvents such as tetrahydrofuran (B95107) (THF) for this purpose. gelest.com The reaction is typically rapid and occurs under mild, neutral pH conditions. Other fluoride sources include hydrogen fluoride-pyridine complexes (HF•pyr) and aqueous hydrofluoric acid (HF). gelest.comnih.gov

Acid-Catalyzed Cleavage: The Si-O bond can be readily hydrolyzed under acidic conditions. masterorganicchemistry.com Treatment with strong mineral acids like hydrochloric acid (HCl), hydrobromic acid (HBr), or hydroiodic acid (HI) in an aqueous or alcoholic medium leads to the formation of 2-chlorophenol and the corresponding halotrimethylsilane or hexamethyldisiloxane. gelest.comlibretexts.orgyoutube.com The first step involves protonation of the ether oxygen, which makes it a better leaving group, followed by nucleophilic attack by a halide or water. masterorganicchemistry.comlibretexts.org

Base-Catalyzed Cleavage: While more robust than to acid, the silyl ether can also be cleaved under basic conditions. A mild and effective method involves using potassium carbonate in methanol. gelest.com This approach is particularly useful when acidic conditions or fluoride ions would interfere with other functional groups in the molecule.

The following table summarizes common conditions for the cleavage of the trimethylsilyl ether moiety.

Reagent/CatalystSolventTemperatureNotes
Tetrabutylammonium Fluoride (TBAF)THFRoom TemperatureMild and highly effective; the most common method for silyl ether deprotection. gelest.com
Hydrogen Fluoride-Pyridine (HF•pyr)THF/PyridineRoom TemperatureEffective for cleaving robust silyl ethers. gelest.com
Hydrochloric Acid (HCl)Dichloromethane (B109758)/WaterRoom TemperatureStandard acidic hydrolysis conditions. gelest.com
Potassium Carbonate (K₂CO₃)MethanolRoom TemperatureMild basic conditions, useful for sensitive substrates. gelest.com
Trimethylsilyl Bromide (TMSBr)MethanolRoom TemperatureCatalytic amounts can efficiently and chemoselectively cleave alkyl silyl ethers in the presence of more stable aryl silyl ethers. psu.edu

The trimethylsilyl group, abbreviated as TMS, is characterized by its significant steric bulk. wikipedia.org This size can play a crucial role in directing the outcome of reactions at adjacent positions by sterically hindering the approach of reagents. In the context of this compound, the bulky -OTMS group can influence the regioselectivity of reactions on the aromatic ring. While electronic effects are often dominant in aromatic substitution, the steric hindrance from the TMS group can disfavor substitution at the ortho position (C6), potentially increasing the proportion of the para-substituted product.

Reactions at the Chlorophenoxy Core

The aromatic ring of this compound is subject to modification through substitution reactions, with the outcomes dictated by the directing effects of the existing chloro and trimethylsiloxy substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution. The two substituents, chloro (-Cl) and trimethylsiloxy (-OTMS), have competing effects.

The -OTMS group is a strongly activating, ortho-, para-director. The oxygen atom donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. libretexts.org

The -Cl group is a deactivating, yet ortho-, para-director. pressbooks.pub It withdraws electron density inductively (deactivating) but can donate electron density through resonance (ortho-, para-directing). libretexts.orgpressbooks.pub

The predicted major products for an electrophilic substitution reaction (E+) are shown below, with substitution at C4 being generally favored to minimize steric hindrance from the adjacent -OTMS group.

Position of AttackDirecting Group(s)Predicted ProductFavorability
C4 (para to -OTMS)-OTMS (para), -Cl (meta)4-E-2-chlorophenoxy)trimethylsilaneHighly Favored
C6 (ortho to -OTMS)-OTMS (ortho), -Cl (ortho)6-E-2-chlorophenoxy)trimethylsilaneFavored, but potential steric hindrance
C3, C5--Disfavored

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (like chloride) on the ring, is generally unfavorable for this compound. wikipedia.orglibretexts.org This type of reaction requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org In this molecule, the -OTMS group is electron-donating, which destabilizes this intermediate, thus deactivating the ring towards SNAr. masterorganicchemistry.com Therefore, displacement of the chloride by a nucleophile via the SNAr mechanism is not a viable transformation under standard conditions.

The carbon-chlorine bond in this compound provides a handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Stille couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds using aryl halides as electrophilic partners. nih.govyoutube.com

In a typical Suzuki coupling, for example, this compound can be reacted with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com This approach allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position.

Coupling ReactionCoupling PartnerCatalyst/LigandBaseTypical Product
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₃PO₄2-R-phenoxy)trimethylsilane
Heck CouplingAlkenePd(OAc)₂/Phosphine LigandEt₃N, K₂CO₃2-alkenyl-phenoxy)trimethylsilane
Stille CouplingR-Sn(Alkyl)₃Pd(PPh₃)₄-2-R-phenoxy)trimethylsilane
Buchwald-HartwigAmine (R₂NH)Pd(dba)₂/Buchwald LigandNaOtBu, K₃PO₄2-(R₂N)-phenoxy)trimethylsilane

Formation of Functionalized Derivatives for Downstream Applications

The dual reactivity of this compound makes it a strategic building block for creating more complex molecules, particularly for applications in pharmaceuticals and agrochemicals. dakenchem.com By combining the reactions described above, a diverse array of functionalized derivatives can be synthesized.

For instance, a synthetic sequence could involve a palladium-catalyzed cross-coupling reaction to replace the chlorine atom, followed by the selective cleavage of the trimethylsilyl ether to liberate the phenol. The resulting substituted phenol can then undergo further functionalization, such as etherification or esterification. Alternatively, electrophilic substitution on the ring can introduce additional functional groups, whose positions are directed by the powerful -OTMS group. This multi-faceted reactivity allows for the regiocontrolled construction of highly substituted aromatic structures from a single starting material.

Mechanistic Investigations in 2 Chlorophenoxy Trimethylsilane Transformations

Elucidation of Reaction Mechanisms for Si-O Bond Formation and Cleavage

The formation and cleavage of the silicon-oxygen bond in (2-Chlorophenoxy)trimethylsilane are fundamental transformations that have been the subject of detailed mechanistic scrutiny. The stability of this bond is intermediate between that of a typical C-O bond and a more robust Si-C bond, making its selective cleavage a key aspect of its chemistry.

Si-O Bond Formation: The synthesis of this compound typically proceeds via the reaction of 2-chlorophenol (B165306) with a trimethylsilylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. The mechanism of this reaction is generally accepted to proceed through a nucleophilic attack of the phenoxide ion on the silicon atom of the silylating agent. The base, often a tertiary amine like triethylamine (B128534), serves to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide.

The reaction is thought to proceed via a pentacoordinate silicon intermediate, a common feature in nucleophilic substitution at silicon. The rate of this reaction is influenced by the nature of the solvent, the strength of the base, and the electrophilicity of the silylating agent.

Si-O Bond Cleavage: The cleavage of the Si-O bond in this compound can be initiated by various reagents, including acids, bases, and fluoride (B91410) ions.

Acid-Catalyzed Cleavage: In the presence of a protic acid, the ether oxygen is protonated, making the silicon atom more susceptible to nucleophilic attack by the conjugate base of the acid or a solvent molecule (e.g., water). Theoretical studies on similar siloxanes suggest that the protonation of the siloxane oxygen is a key step in lowering the energy barrier for hydrolysis. researchgate.net The reaction can proceed through a pathway involving a pentacoordinate silicon transition state.

Base-Catalyzed Cleavage: Strong bases can also promote the cleavage of the Si-O bond, although this is generally less common for aryl silyl (B83357) ethers compared to alkyl silyl ethers. The mechanism likely involves the formation of a pentacoordinate silicon intermediate.

Fluoride-Mediated Cleavage: Fluoride ions, typically from sources like tetra-n-butylammonium fluoride (TBAF), are particularly effective for cleaving Si-O bonds. The high affinity of silicon for fluorine drives this reaction. The mechanism is believed to involve the formation of a stable pentacoordinate intermediate or transition state, leading to the formation of a trimethylsilyl fluoride and the corresponding phenoxide.

Recent research has also explored the reductive cleavage of aryl silyl ethers, which can lead to the formation of aryllithium species. acs.org While the Si-O bond is generally more stable than a C-O bond, under specific reductive conditions, its cleavage can be achieved. acs.org

The table below summarizes the key mechanistic pathways for Si-O bond transformations in this compound.

TransformationReagent/ConditionKey Mechanistic Feature
Si-O Bond Formation 2-Chlorophenol + TMSCl / BaseNucleophilic attack of phenoxide on silicon, formation of a pentacoordinate intermediate.
Acid-Catalyzed Si-O Bond Cleavage Protic Acid (e.g., HCl, H₂SO₄)Protonation of the ether oxygen, followed by nucleophilic attack on silicon.
Fluoride-Mediated Si-O Bond Cleavage Fluoride Source (e.g., TBAF)Formation of a stable pentacoordinate silicon-fluoride intermediate/transition state.
Reductive Si-O Bond Cleavage Lithium MetalSequential one-electron transfers to the arene moiety, leading to bond cleavage. acs.org

Investigations into Electronic Effects and Steric Hindrance on Reactivity

The reactivity of this compound is significantly modulated by the electronic properties of the substituents on the aromatic ring and the steric bulk around the silicon-oxygen bond.

Electronic Effects: The chlorine atom at the ortho position of the phenyl ring exerts a notable electronic influence on the Si-O bond. As an electron-withdrawing group, the chlorine atom decreases the electron density on the phenoxy oxygen. This, in turn, can affect the strength and polarity of the Si-O bond. The inductive effect of the chlorine atom can make the silicon atom slightly more electrophilic, potentially influencing the rate of nucleophilic attack at the silicon center. Studies on substituted phenyl ethers have shown that electron-withdrawing groups can influence the rates and equilibria of nucleophilic substitution reactions. rsc.org

Steric Hindrance: The trimethylsilyl group is sterically demanding, and its presence, along with the ortho-chlorine atom, creates a crowded environment around the Si-O bond. This steric hindrance can play a crucial role in the kinetics of both the formation and cleavage of the bond.

In Bond Formation: The approach of the bulky trimethylsilylating agent to the 2-chlorophenoxide can be sterically hindered, potentially slowing down the reaction rate compared to less substituted phenols.

In Bond Cleavage: The steric bulk can also hinder the approach of nucleophiles or electrophiles to the Si-O bond. For instance, in acid-catalyzed cleavage, the protonation of the ether oxygen might be less favorable due to steric congestion. Similarly, the attack of a nucleophile on the silicon atom would be subject to steric repulsion from the ortho-chlorine and the methyl groups of the trimethylsilyl moiety. The interplay of steric and electronic effects often dictates the regioselectivity and rate of reactions in substituted aromatic compounds. rsc.orgresearchgate.net

The table below outlines the expected influence of electronic and steric factors on the reactivity of this compound.

FactorInfluence on Reactivity
Electronic Effect (ortho-Chloro) - Decreases electron density on the phenoxy oxygen. - May slightly increase the electrophilicity of the silicon atom.
Steric Hindrance (Trimethylsilyl group and ortho-Chloro) - Hinders the approach of reagents to the Si-O bond. - Can decrease the rates of both formation and cleavage reactions.

Computational Approaches to Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition states and reaction intermediates that may be difficult to observe experimentally. For transformations involving this compound, computational approaches, such as Density Functional Theory (DFT), can offer valuable insights.

Modeling Reaction Pathways: Computational studies can map out the potential energy surface for both the formation and cleavage of the Si-O bond. This allows for the identification of the most likely reaction pathway by comparing the activation energies of different proposed mechanisms. For instance, in the case of acid-catalyzed hydrolysis, computational models can help to distinguish between a concerted mechanism and a stepwise mechanism involving a stable pentacoordinate silicon intermediate. researchgate.net

Characterizing Transition States: A key strength of computational chemistry is its ability to determine the geometry and energy of transition states. For the reactions of this compound, this would involve locating the transition state for the nucleophilic attack on the silicon atom or for the proton transfer step in acid-catalyzed cleavage. The structure of the transition state can reveal important information about the bonding changes occurring during the reaction. Computational studies on related silyl ether reactions have successfully characterized such transition states. researchgate.netacs.org

Analyzing Electronic and Steric Effects: Computational methods can also be used to quantify the electronic and steric effects discussed in the previous section. For example, the calculated charge distribution in the molecule can confirm the electron-withdrawing effect of the chlorine atom. Steric hindrance can be evaluated by analyzing the calculated geometries and by performing steric mapping of the molecule.

The table below summarizes the key applications of computational chemistry in studying the transformations of this compound.

Computational ApplicationInformation Gained
Potential Energy Surface Mapping - Identification of the lowest energy reaction pathway. - Comparison of different mechanistic possibilities.
Transition State Theory Calculations - Determination of the geometry and energy of transition states. - Calculation of activation barriers and reaction rates.
Analysis of Molecular Orbitals and Charge Distribution - Quantification of electronic effects of substituents. - Understanding the nature of bonding in intermediates and transition states.

By combining experimental observations with computational modeling, a comprehensive understanding of the mechanistic intricacies of this compound transformations can be achieved.

Theoretical and Computational Chemistry of 2 Chlorophenoxy Trimethylsilane

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within a molecule. For (2-chlorophenoxy)trimethylsilane, these studies would typically involve methods like Density Functional Theory (DFT) to analyze molecular orbitals, charge distribution, and bonding characteristics.

Molecular Orbitals and Electronic Distribution:

The electronic properties of this compound are largely dictated by the interplay between the 2-chlorophenoxy group and the trimethylsilyl (B98337) moiety. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In analogous aromatic systems, the HOMO is often a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of the chlorine atom and the trimethylsilyl group introduces significant electronic perturbations.

Drawing from studies on 2-chlorophenol (B165306), the chlorine atom, being highly electronegative, withdraws electron density from the aromatic ring through the sigma framework (inductive effect), while its lone pairs can donate electron density to the π-system (mesomeric effect). acs.orgnih.gov The substitution of the phenolic hydrogen with a trimethylsilyl group further modifies the electronic landscape. The silicon atom is less electronegative than carbon, which can lead to a degree of electron donation to the oxygen atom.

Bonding Analysis:

A Natural Bond Orbital (NBO) analysis would offer a detailed picture of the bonding in this compound. NBO analysis localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, providing a chemically intuitive representation. For instance, in related molecules like 2(4-chlorophenoxy)-2-methyl propionic acid, NBO analysis has been used to investigate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov In this compound, significant interactions would be expected between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the aromatic ring and the Si-C bonds.

A Mulliken population analysis, while known to be basis-set dependent, can provide a qualitative understanding of the charge distribution. niscpr.res.inuni-muenchen.deresearchgate.netwikipedia.orgchemrxiv.org It is anticipated that the oxygen and chlorine atoms would carry partial negative charges, while the silicon and the carbon atom attached to the chlorine would exhibit partial positive charges.

Table 1: Predicted General Trends in Electronic Properties

PropertyPredicted Trend for this compoundRationale based on Analogous Compounds
HOMO Energy Likely higher than in 2-chlorophenolThe trimethylsilyl group can be a weak electron donor to the phenoxy system.
LUMO Energy Influenced by the π* orbitals of the chlorophenyl ringThe chlorine substituent lowers the LUMO energy compared to unsubstituted phenoxytrimethylsilane.
HOMO-LUMO Gap Expected to be in the range of similar aromatic compoundsThis gap is a key determinant of the molecule's electronic transitions and kinetic stability. niscpr.res.in
Dipole Moment Non-zero, with significant contributions from C-Cl and C-O-Si bondsThe geometry and electronegativity differences of the atoms will result in a net molecular dipole.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of this compound in different environments. mdpi.commdpi.com Such simulations would track the atomic motions over time, revealing how the molecule flexes and rotates.

Conformational Preferences:

A conformational analysis would likely reveal several low-energy structures. The orientation of the trimethylsilyl group relative to the plane of the chlorophenyl ring would be a primary conformational variable. It is plausible that the most stable conformation would involve a staggered arrangement of the methyl groups of the trimethylsilyl moiety with respect to the C-O bond to minimize steric clashes. Furthermore, the orientation of the entire trimethylsilyloxy group with respect to the chlorine atom on the ring will be a defining feature.

Computational studies on similar molecules, such as silane-inserted CSH nanostructures, demonstrate the utility of MD in understanding structural modifications and interactions at a molecular level. mdpi.com For this compound, MD could be employed to study its interaction with solvents or its behavior at interfaces.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Influence on Conformation
C-C-O-Si Rotation around the C-O bondDetermines the orientation of the trimethylsilyloxy group relative to the ring.
C-O-Si-C Rotation around the O-Si bondInfluences the orientation of the methyl groups.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound can be predicted using DFT calculations.

¹H NMR: The protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing chlorine and the electron-donating trimethylsilyloxy group. The methyl protons of the trimethylsilyl group would give a sharp singlet, likely in the upfield region (around 0.2-0.5 ppm), characteristic of trimethylsilyl ethers. chemicalbook.comyoutube.comchemicalbook.com

¹³C NMR: The carbon atoms of the aromatic ring would have distinct chemical shifts due to the substitution pattern. oregonstate.edudocbrown.info The carbon attached to the chlorine would be deshielded, while the carbon attached to the oxygen would also show a significant downfield shift. chemicalbook.comchemicalbook.com The methyl carbons of the trimethylsilyl group would appear at a characteristic upfield position. umich.edu

Vibrational Spectroscopy (IR and Raman):

Predicted IR and Raman spectra can help in identifying characteristic functional group vibrations.

IR Spectrum: Key predicted vibrational modes would include the Si-O-C stretching vibrations, the aromatic C-C stretching, C-H bending, and the C-Cl stretching frequencies. The trimethylsilyl group has characteristic vibrations, including the Si-C stretching and the symmetric and asymmetric deformations of the methyl groups. nih.govnist.gov

Raman Spectrum: Raman spectroscopy would complement the IR data, with strong signals often observed for the symmetric vibrations of the aromatic ring and the Si-C bonds. arxiv.org

Reactivity Descriptors:

Quantum chemical calculations can also furnish reactivity descriptors that predict the sites of electrophilic and nucleophilic attack.

Fukui Functions: These can be calculated to identify the most reactive sites in the molecule for different types of reactions.

Electrostatic Potential (ESP) Maps: An ESP map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the oxygen atom and the region around the chlorine atom are expected to be electron-rich, while the silicon atom and the aromatic protons would be relatively electron-poor.

Table 3: Predicted Spectroscopic and Reactivity Data

ParameterPredicted Value/RegionBasis of Prediction
¹H NMR (TMS protons) ~0.3 ppm (singlet)Data from similar trimethylsilyl ethers. chemicalbook.com
¹³C NMR (TMS carbons) ~0-2 ppmData from similar trimethylsilyl compounds. chemicalbook.comumich.edu
IR: ν(Si-O-C) ~1050-1100 cm⁻¹Characteristic range for silyl (B83357) ethers.
IR: ν(C-Cl) ~700-800 cm⁻¹Typical for chlorobenzenes.
Most Nucleophilic Site Oxygen atomHigh electronegativity and lone pair availability.
Most Electrophilic Site Silicon atomLower electronegativity compared to oxygen.

Applications of 2 Chlorophenoxy Trimethylsilane in Specialized Chemical Synthesis

Role as a Protecting Group in Multi-Step Organic Syntheses

In the intricate sequences of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy to prevent unwanted side reactions. (2-Chlorophenoxy)trimethylsilane serves as an effective silylating agent, primarily for the protection of hydroxyl (-OH) groups in alcohols and phenols.

The core of this function lies in the conversion of the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. This transformation is advantageous for several reasons:

Increased Stability : The resulting silyl (B83357) ether is significantly less acidic and nucleophilic than the original hydroxyl group, rendering it inert to a wide range of reaction conditions, such as those involving organometallic reagents, mild oxidants, and basic conditions.

Enhanced Solubility : The introduction of the nonpolar trimethylsilyl group often increases the solubility of the molecule in organic solvents, facilitating reactions and purification processes.

Volatility for Analysis : Silylation enhances the volatility and thermal stability of compounds, making them more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS). globalchemmall.com

The protection process typically involves the reaction of a compound containing a hydroxyl group with this compound, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the 2-chlorophenol (B165306) byproduct. The stability of the resulting TMS ether is influenced by steric hindrance around the silicon atom and the electronic nature of its substituents. While TMS ethers are generally sensitive to acidic conditions and fluoride (B91410) ion sources, which allows for their selective removal, the 2-chlorophenoxy group can subtly modulate this reactivity through its electron-withdrawing nature. globalchemmall.com

The deprotection, or removal of the TMS group to regenerate the hydroxyl functionality, is typically achieved under mild conditions. Aqueous acids or, more commonly, sources of fluoride ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF) are used to cleave the silicon-oxygen bond, which is notably weaker than a carbon-oxygen bond. This ease of introduction and removal under specific, non-harsh conditions makes the trimethylsilyl group, delivered by reagents like this compound, a valuable tool for synthetic chemists.

Key Features of this compound as a Protecting Group Reagent

FeatureDescriptionRelevance in Synthesis
Functional Group Protected Hydroxyl (-OH) groups in alcohols and phenols.Prevents unwanted reactions of the -OH group during subsequent synthetic steps.
Protective Group Formed Trimethylsilyl (TMS) ether (-OSi(CH₃)₃).Chemically stable under various non-acidic conditions.
Deprotection Conditions Mild acidic conditions or fluoride ion sources (e.g., TBAF).Allows for selective removal without disturbing other sensitive parts of the molecule.
Byproduct of Protection 2-Chlorophenol.Typically removed by an added base or through purification.

Intermediacy in the Synthesis of Advanced Pharmaceutical and Agrochemical Compounds

This compound functions as a key intermediate or building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.net Its utility stems from its role as a protected precursor of the 2-chlorophenoxy moiety, a structural motif present in various biologically active compounds.

In pharmaceutical synthesis, the presence of a chlorine atom on an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov For instance, the 2-chlorophenoxy structure is a key component in the synthesis of certain classes of drugs. A notable example is the synthesis of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives, which have been investigated as agonists for benzodiazepine receptors. nih.gov In such syntheses, using a protected form of 2-chlorophenol, such as this compound, can be crucial. It allows other chemical transformations to be performed on different parts of the molecule without interference from the reactive phenolic hydroxyl group. Once the main carbon skeleton is assembled, the trimethylsilyl group can be easily removed to yield the final active compound or a late-stage intermediate.

Similarly, in the agrochemical industry, the phenoxy- and chlorophenoxy- structures are foundational to entire classes of herbicides. Phenoxy carboxylic acid herbicides, for example, are synthesized from chlorophenols. google.com The synthesis of these complex molecules often requires precise control over reactive groups. This compound can be employed to introduce the 2-chlorophenoxy group into a target molecule in a controlled manner, preventing self-condensation or other side reactions of the parent 2-chlorophenol. This strategic use as an intermediate facilitates higher yields and purer products in the manufacture of sophisticated pesticides and herbicides.

Contributions to Polymer Science and Advanced Material Chemistry

The versatility of organosilicon compounds extends into the realm of polymer science and advanced materials, where they are used to create materials with unique thermal, mechanical, and chemical properties. zmsilane.comcfsilicones.comchemrxiv.org this compound contributes to this field primarily as a precursor for the synthesis of silane coupling agents and as a potential monomer for silicon-containing polymers. globalchemmall.com

Furthermore, this compound can be considered a monomer for the synthesis of polysiloxanes and other organosilicon polymers. Through hydrolysis and subsequent condensation reactions, the Si-O-C linkage can be transformed into a stable Si-O-Si backbone, characteristic of silicones. The presence of the 2-chlorophenoxy side group would impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and a different refractive index compared to standard polydimethylsiloxane (PDMS). These tailored polymers are valuable in specialized applications, including high-performance coatings, sealants, and advanced electronic materials. zmsilane.comwikipedia.org

Potential in Catalytic Systems or as a Ligand Precursor

While not a conventional catalyst itself, this compound possesses latent potential within catalytic systems, drawing parallels from the known reactivity of similar aryloxytrimethylsilanes. Specifically, trimethyl(phenoxy)silane has been reported as a catalyst for Friedel-Crafts reactions, a fundamental class of carbon-carbon bond-forming reactions in organic chemistry. chemicalbook.comwikipedia.org

The Friedel-Crafts reaction typically requires a Lewis acid to activate a substrate towards electrophilic aromatic substitution. beilstein-journals.orgnih.gov It has been shown that certain organosilicon compounds can serve in this capacity. For example, trimethyl(phenyl)silane has been used in catalytic cycles where it acts as a "silylium ion generator," forming highly electrophilic species that promote the reaction. unisyscat.de

By analogy, this compound could exhibit similar catalytic activity. The silicon atom, bonded to an electronegative aryloxy group, possesses a degree of Lewis acidity. It could potentially activate electrophiles or participate in a catalytic cycle similar to that of trimethyl(phenoxy)silane. The electron-withdrawing chloro substituent on the phenyl ring would be expected to modulate this catalytic activity, potentially enhancing the Lewis acidity of the silicon center and influencing the efficiency of the reaction.

Additionally, the compound can serve as a precursor for the synthesis of specialized ligands for metal-based catalysts. The 2-chlorophenoxy group can be cleaved and incorporated into more complex molecular architectures, such as phosphine or N-heterocyclic carbene ligands. The electronic and steric properties of the resulting ligand, influenced by the chloro-substituent, could then be used to fine-tune the performance of a metal catalyst for a specific chemical transformation.

Summary of Applications and Potential

Application AreaSpecific Role of this compoundKey Chemical Transformation
Organic Synthesis Protecting group for hydroxyls.Formation/cleavage of a trimethylsilyl ether.
Pharmaceuticals/Agrochemicals Intermediate/building block.Introduction of the 2-chlorophenoxy moiety.
Materials Science Precursor to silane coupling agents; potential polymer monomer.Hydrolysis and condensation to form silanols and siloxanes.
Catalysis Potential Friedel-Crafts catalyst; ligand precursor.Lewis acid activation; synthesis of ligand structures.

Emerging Research Frontiers and Future Perspectives for 2 Chlorophenoxy Trimethylsilane Chemistry

Sustainable and Green Chemistry Approaches to Synthesis and Utilization

The synthesis and application of silyl (B83357) ethers, including (2-Chlorophenoxy)trimethylsilane, are being reimagined through the lens of green chemistry. The goal is to minimize environmental impact by improving atom economy, reducing waste, and avoiding hazardous reagents and catalysts.

Recent advancements have focused on moving away from reliance on precious transition-metal catalysts, which pose both economic and environmental challenges. rsc.org A significant development is the use of electrochemical methods for the formation of silyl ethers. rsc.org An environmentally friendly electrochemical strategy allows for the precise and selective cleavage of silacyclobutanes to form silyl ethers under mild, metal-free conditions. rsc.org This protocol is notable for its 100% atom economy, use of electricity as a clean reductant, and scalability using inexpensive graphite electrodes. rsc.org

Other green approaches target both the silylation (protection) and desilylation (deprotection) steps. Microwave-assisted procedures offer a clean, high-yield, and solvent-free method for O-silylation. mdpi.com For the cleavage of silyl ethers, methods using reusable acid resins, catalytic copper (II) salts, iodine, or various clay catalysts like montmorillonite K-10 are being employed to replace traditional reagents that suffer from poor atom economy, such as those that generate fluorosilane by-products. mdpi.com

Furthermore, visible-light-mediated reactions using electron donor-acceptor (EDA) complexes provide a cost-effective, metal- and photocatalyst-free pathway for reactions involving silyl enol ethers. rsc.org These strategies align with green chemistry principles by offering excellent atom economy and utilizing recyclable by-products. rsc.org The use of silicon-based reagents is also seen as a greener alternative to toxic tin compounds in certain transformations, such as regioselective Wittig rearrangements. chemistryforsustainability.org

Table 1: Comparison of Green Synthesis Approaches for Silyl Ethers

Method Key Features Advantages over Traditional Methods
Electrochemical Synthesis Metal-free, 100% atom economy, uses electricity as a reductant. rsc.org Avoids precious metal catalysts, reduces chemical waste. rsc.org
Microwave-Assisted Synthesis Solvent-free conditions, rapid reaction times, high yields. mdpi.com Reduces energy consumption and solvent use.
Visible-Light EDA Complex Metal- and photocatalyst-free, excellent atom economy, recyclable by-products. rsc.org Eliminates the need for expensive and often toxic catalysts. rsc.org

| Bonded Fluorous Phase Catalysis | Uses catalysts immobilized on a solid support, solventless procedure, easily recycled. researchgate.net | Simplifies catalyst separation and reuse, minimizing waste. researchgate.net |

Exploration of Novel Reactivity with Uncommon Reagents

The reactivity of silyl ethers like this compound is being expanded through the use of novel reagents and catalytic systems, unlocking new synthetic transformations. These explorations often involve photochemical and advanced catalytic methods to generate reactive intermediates under mild conditions.

One area of significant progress is in photoredox catalysis. A mild and operationally simple method for the synthesis of functionalized aryl alkyl ketones involves the photoredox-catalyzed decarboxylative alkylation of silyl enol ethers. organic-chemistry.org This reaction uses N-(acyloxy)phthalimides as an alkyl radical source, generating these radicals via a single-electron transfer under visible light. organic-chemistry.org

Another innovative approach involves the use of visible-light to mediate a reaction between silyl enol ethers and thiosulfonates, with DABCO acting as an electron donor, to form β-ketosulfones. rsc.org This method is advantageous as it is free of transition metals and photoredox catalysts and does not require an external SO2 source. rsc.org

Nickel-catalyzed reactions have also opened new avenues. A remote functionalization strategy allows for the Z-selective synthesis of silyl enol ethers from ketones via a Ni-catalyzed "chain walking" from a distant olefin site. nih.govrwth-aachen.de The positional selectivity is controlled by the catalyst's movement along the carbon chain and is independent of the thermodynamic stability of the resulting silyl enol ether. nih.govrwth-aachen.de Mechanistic studies suggest that a Ni(I) dimer is a key intermediate that converts to an active [Ni(II)-H] catalyst. nih.govrwth-aachen.de

Additionally, novel reagents like acetyltrimethylsilane (ATMS) have been used for unique transformations, such as the carbanion-induced ring transformation of 2H-pyran-2-ones to create unsymmetrical biaryls. nih.gov

Table 2: Summary of Novel Reactions Involving Silyl Ethers

Reaction Type Key Reagents/Catalysts Product Class
Photoredox Decarboxylative Alkylation Ir(ppy)2(dtbbpy) (photocatalyst), N-(acyloxy)phthalimides. organic-chemistry.org Functionalized Aryl Alkyl Ketones. organic-chemistry.org
Visible-Light Mediated Sulfonylation Thiosulfonates, DABCO (electron donor). rsc.org β-Ketosulfones. rsc.org
Ni-Catalyzed Remote Functionalization Ni catalyst, alkyl bromide, chlorosilane source. nih.govrwth-aachen.de Z-Silyl Enol Ethers. nih.govrwth-aachen.de

| Carbanion-Induced Ring Transformation | Acetyltrimethylsilane (ATMS). nih.gov | Unsymmetrical Biaryls. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and utilization of this compound and its analogs are well-suited for integration into flow chemistry and automated synthesis platforms. This transition from traditional batch processing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability.

Flow chemistry, or continuous-flow chemistry, involves the continuous passage of reactants through a reactor, providing precise control over parameters like temperature, pressure, and residence time. neuroquantology.com This level of control is particularly beneficial for reactions involving highly reactive or unstable reagents, which are common in silylation chemistry. neuroquantology.com The enhanced heat and mass transfer in microreactors allows for the safe execution of highly exothermic reactions that would be difficult to manage in large batch reactors. uc.pt

The modular nature of flow systems allows for the coupling of different reactors to perform multi-step syntheses in a continuous, automated fashion without the need to isolate intermediates. uc.pt This approach is highly atom-economical and time-efficient. uc.ptrsc.org For instance, a process for synthesizing a derivative of this compound could involve an initial silylation reaction in one reactor module, followed immediately by a cross-coupling or functionalization reaction in a second module, and an in-line purification step in a third.

The integration of flow systems with online analytics and automation facilitates real-time monitoring and optimization of reactions. neuroquantology.com This capability is invaluable for streamlining process development and ensuring consistent product quality, which is crucial in the pharmaceutical and agrochemical industries. thalesnano.comresearchgate.net By enabling rapid and scalable production, flow chemistry can accelerate the synthesis of libraries of derivatives for screening and development. neuroquantology.com

Table 3: Advantages of Flow Chemistry for this compound Chemistry

Feature Benefit
Precise Control Superior control over temperature, pressure, and stoichiometry, leading to higher selectivity and yields. neuroquantology.com
Enhanced Safety Safe handling of hazardous reagents and highly energetic intermediates due to small reactor volumes and superior heat dissipation. uc.ptrsc.org
Scalability Straightforward scaling from laboratory to production by running the system for longer periods or using parallel reactors. uc.pt
Automation & Integration Enables multi-step sequential processes and in-line purification, reducing manual handling and reaction time. neuroquantology.comuc.pt

| Reproducibility | High degree of reproducibility and control, minimizing batch-to-batch variation. uc.pt |

Development of Structure-Activity Relationship Studies for Derivatives

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the chemical or biological properties of molecules derived from this compound. By methodically modifying the structure and correlating these changes with activity, researchers can rationally design new compounds with enhanced potency, selectivity, or other desired characteristics. nih.gov

The process begins with the design and synthesis of a library of analogs. For this compound, this would typically involve modifications to the aromatic ring, such as altering the position or nature of the chloro substituent or introducing other functional groups (e.g., methyl, methoxy, nitro groups) at various positions. The trimethylsilyl (B98337) group could also be replaced with other silyl protecting groups of varying steric bulk (e.g., triethylsilyl, tert-butyldimethylsilyl).

Once synthesized, these derivatives are tested for a specific biological activity, such as herbicidal, fungicidal, or enzyme inhibitory effects. The resulting data, which links specific structural features to activity, forms the basis of the SAR. For example, studies on flavonoid derivatives as ACE inhibitors showed that features like a catechol group on the B-ring and a double bond in the C-ring significantly increased inhibitory activity. science.gov A similar approach could reveal which substituents on the phenoxy ring of this compound derivatives are critical for a target activity.

To further refine the SAR, computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis can be employed. mdpi.com Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the steric, electrostatic, and hydrophobic fields of the molecules. mdpi.com These models generate contour maps that visualize which regions of the molecule are favorable or unfavorable for activity, guiding the design of next-generation compounds with improved properties. science.govmdpi.com

Table 4: Hypothetical SAR Study Design for this compound Derivatives

Structural Modification Rationale Property to Measure
Varying Substituent on Phenyl Ring To probe the effect of electron-donating vs. electron-withdrawing groups on activity. Biological activity (e.g., IC50 against a target enzyme).
Changing Substituent Position To explore the steric and electronic requirements of the binding pocket or reaction center. Receptor binding affinity (Ki). nih.gov
Altering the Silyl Group To investigate the influence of steric bulk on stability, reactivity, or binding. Rate of hydrolysis or reaction; binding affinity.

| Introducing H-bond Donors/Acceptors | To identify key interactions with a biological target. | Changes in binding affinity or inhibitory potency. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-chlorophenoxy)trimethylsilane, and how can reaction conditions be optimized?

  • Methodology : A plausible approach involves nucleophilic substitution between 2-chlorophenol and chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., triethylamine or pyridine) to deprotonate the phenol. Solvents like tetrahydrofuran (THF) or dichloromethane are ideal for maintaining anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to track progress .
  • Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of TMSCl to phenol) and temperature (0–25°C) to minimize side products like disilylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields .

Q. How should this compound be stored to ensure stability, and what decomposition products are possible?

  • Storage : Store under inert gas (argon/nitrogen) in moisture-free environments at –20°C. Silanes are prone to hydrolysis; use molecular sieves in storage vials .
  • Decomposition : Hydrolysis in humid conditions generates 2-chlorophenol and hexamethyldisiloxane. Thermogravimetric analysis (TGA) under nitrogen can identify thermal degradation thresholds (>150°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR (δ 0.2–0.4 ppm for Si(CH3_3)3_3), 13^{13}C NMR (δ 50–60 ppm for aromatic C-Cl), and 29^{29}Si NMR (δ 10–20 ppm for TMS groups) .
  • Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion peaks (m/z ≈ 228 for [M+^+]) and fragmentation patterns (e.g., loss of CH3_3 groups) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in C–H silylation reactions?

  • Mechanism : The electron-withdrawing 2-chlorophenoxy group activates ortho/para C–H bonds via inductive effects. Potassium tert-butoxide (KOtBu) catalyzes deprotonation, forming a silane-base complex that directs silylation to electron-deficient sites .
  • Experimental Validation : Isotopic labeling (D2_2O quenching) and kinetic isotope effects (KIE) studies differentiate between concerted and stepwise pathways .

Q. How can contradictions between experimental and computational data on silane reactivity be resolved?

  • Case Study : For hydrogen abstraction in trimethylsilane derivatives, discrepancies arise from inaccurate bond dissociation energies (BDEs) in DFT calculations. Re-evaluate BDEs using high-level CCSD(T) methods and validate with gas-phase experiments (e.g., laser photolysis) .
  • Recommendation : Cross-reference thermolysis data (e.g., Arrhenius parameters from pyrolysis-GC/MS) with computational transition-state models .

Q. What strategies improve the selectivity of this compound in protecting/deprotecting alcohol or phenol groups?

  • Protection : Use mild Lewis acids (e.g., ZnCl2_2) to enhance silylation of sterically hindered alcohols. Competitive silylation of phenols is suppressed by adjusting solvent polarity (e.g., toluene > acetonitrile) .
  • Deprotection : Fluoride-based reagents (e.g., TBAF in THF) cleave the Si–O bond selectively. Monitor by 19^{19}F NMR to avoid over-fluorination .

Q. How does the 2-chlorophenoxy substituent influence the electronic properties of trimethylsilane in cross-coupling reactions?

  • Electronic Effects : The chloro group reduces electron density on the aromatic ring, enhancing electrophilicity at the silicon center. Cyclic voltammetry (CV) shows a 0.3–0.5 V anodic shift compared to non-chlorinated analogs, favoring oxidative coupling with Grignard reagents .
  • Applications : Use in Kumada couplings with aryl halides, where the silane acts as a transmetalation agent. Optimize catalyst (e.g., Pd(PPh3_3)4_4) and solvent (diethyl ether) .

Safety and Handling Considerations

Q. What toxicological risks are associated with this compound, and how should exposure be mitigated?

  • Risks : Acute toxicity (LD50_{50} > 2000 mg/kg in rodents) and potential eye/skin irritation. Hydrolysis releases HCl, requiring neutralization with bicarbonate .
  • Protocols : Use fume hoods, nitrile gloves, and PPE. Spill containment: absorb with vermiculite and treat with 10% NaOH solution .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield 75–85% (optimized conditions)
Thermal Stability Stable up to 150°C (TGA, N2_2 atmosphere)
29^{29}Si NMR Shift δ 12–15 ppm (CDCl3_3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenoxy)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenoxy)trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.